molecular formula C13H14O2 B8611795 Benzyl 1-vinylcyclopropanecarboxylate

Benzyl 1-vinylcyclopropanecarboxylate

Cat. No.: B8611795
M. Wt: 202.25 g/mol
InChI Key: OOWQSKINRGAQIE-UHFFFAOYSA-N
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Description

Benzyl 1-vinylcyclopropanecarboxylate is an ester derivative featuring a benzyl group linked to a cyclopropane ring substituted with a vinyl moiety.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

benzyl 1-ethenylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H14O2/c1-2-13(8-9-13)12(14)15-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2

InChI Key

OOWQSKINRGAQIE-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Cyclopropane Functionalization : Compounds 1s and 6s () highlight cyclopropane rings as reactive intermediates in azepine synthesis, suggesting that the vinyl group in the target compound could similarly participate in ring-expansion reactions .
  • Conformational Dynamics: The "V-shaped" conformation of 1-benzoyl-N-phenylcyclopropanecarboxamide (interplanar angle: 91.3°) indicates steric and electronic effects from substituents on the cyclopropane ring .
  • Synthetic Flexibility : Benzyl chloroformate and vinyl-containing reagents (e.g., ) are commonly used to introduce benzyl ester or vinyl groups, suggesting viable routes for synthesizing the target compound .

Physicochemical and Spectroscopic Properties

Table 2: Physical and Analytical Data
Compound Name Physical State Melting Point (°C) Key NMR Data (δ, ppm) HRMS (m/z) Reference
Benzyl cyclooct-1-en-1-yl(cyclopropyl)carbamate 1s Colorless solid 37–39 ^1H/^13C NMR provided (e.g., cyclopropane protons at δ 1.2–1.5) Calc: 288.1834; Exp: 288.1832
Benzyl(1-(2-methoxyphenyl)vinyl)sulfane Not specified N/A ^1H NMR: aromatic protons (δ 6.8–7.4), vinyl protons (δ 5.6–6.2) Calc: 256.0922; Exp: 256.0923
1-Benzoyl-N-phenylcyclopropanecarboxamide Crystalline solid Not reported Dihedral angles between benzene rings: 91.3° Not provided

Key Observations :

  • State and Purity : Compound 1s is isolated as a solid (mp 37–39°C), while sulfane derivatives () are oils, indicating that the target compound’s physical state may depend on substituent polarity .
  • Spectroscopic Trends : Cyclopropane protons typically appear upfield (δ 1.2–1.5 in 1s), while vinyl protons resonate downfield (δ 5.6–6.2 in ). HRMS data in both cases show high accuracy (<0.0002 m/z error), critical for structural validation .

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